4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride
Description
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride is a substituted benzene sulfonyl chloride derivative with a unique combination of functional groups:
- Methoxy group (-OCH₃) at position 4 (electron-donating).
- Methylsulfanyl group (-SMe) at position 2 (moderate electron-donating, steric influence).
- Nitro group (-NO₂) at position 5 (strong electron-withdrawing).
- Sulfonyl chloride (-SO₂Cl) at position 1 (reactive electrophilic center).
This compound serves as a versatile intermediate in organic synthesis, particularly for sulfonamide formation in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C8H8ClNO5S2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO5S2/c1-15-6-4-7(16-2)8(17(9,13)14)3-5(6)10(11)12/h3-4H,1-2H3 |
InChI Key |
CMWMAEKBQNFJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps One common method starts with the nitration of 4-methoxyaniline to introduce the nitro groupFinally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Sulfones: Formed from the oxidation of the methylsulfanyl group.
Scientific Research Applications
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Materials Science: Used in the preparation of advanced materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally related benzene sulfonyl chlorides from , which share a sulfonyl chloride core but differ in substituent types, positions, and electronic effects. Below is a detailed analysis:
Table 1: Comparative Analysis of Sulfonyl Chlorides
Detailed Findings
Reactivity and Electronic Effects
- The nitro group (-NO₂) in the target compound significantly enhances electrophilicity at the sulfonyl chloride center compared to analogs like A263034 (chloro substituent) or A592919 (methyl group). This makes it more reactive in nucleophilic substitutions (e.g., forming sulfonamides).
- The methylsulfanyl (-SMe) group at position 2 provides moderate electron donation and steric hindrance, balancing reactivity. In contrast, ethoxy groups (A517322, A394603) introduce greater steric bulk, reducing reaction rates.
Stability and Handling
- Compounds like A592919 or A394603, lacking nitro groups, are stable at room temperature.
- Methylsulfanyl and methoxy groups reduce hygroscopicity compared to chloro analogs (A263034, A517322), which may hydrolyze faster in moist environments.
Biological Activity
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride, with the CAS number 1955520-50-9, is a sulfonyl chloride compound that has garnered interest in various fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 297.74 g/mol
- Structure : The compound features a methoxy group, a methylthio group, and a nitro group on a benzene ring, contributing to its reactivity and biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonyl chlorides, including 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride. In particular, derivatives of sulfonyl chlorides have shown efficacy against various bacterial strains.
Case Study :
A study synthesized several Schiff base complexes from related sulfonyl chlorides and evaluated their antibacterial activity. Some complexes exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonyl chloride structure can enhance antibacterial properties .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Complex A | Staphylococcus aureus | 32 µg/mL |
| Complex B | Escherichia coli | 64 µg/mL |
Antifungal Activity
The antifungal activity of sulfonyl chlorides has also been documented. The presence of electron-withdrawing groups like nitro can enhance the interaction with fungal cell membranes.
Research Findings :
In vitro studies have demonstrated that certain sulfonyl chloride derivatives inhibit fungal growth effectively. The mechanism often involves disrupting cell wall synthesis or function.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound X | Candida albicans | 15 mm |
| Compound Y | Aspergillus niger | 20 mm |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Research Insights :
A comparative analysis of various sulfonyl chloride derivatives indicated that those with specific functional groups demonstrated significant COX inhibition in vitro. This suggests potential applications in treating inflammatory conditions.
The biological activities of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride can be attributed to:
- Electrophilic Nature : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles in bacterial and fungal cells.
- Structural Modifications : The presence of methoxy and methylthio groups may enhance lipophilicity and cellular penetration, improving bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
